molecular formula C7H8ClNO B1266682 2-Amino-4-chloro-5-methylphenol CAS No. 53524-27-9

2-Amino-4-chloro-5-methylphenol

Cat. No. B1266682
CAS RN: 53524-27-9
M. Wt: 157.6 g/mol
InChI Key: QDGJHZNOQSIFAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of 2-Amino-4-chloro-5-methylphenol and its derivatives has been a subject of interest. Crystal structure analysis through X-ray diffraction is a common method to determine the molecular geometry, bond lengths, and angles. Research has demonstrated the planar conformation of similar compounds and detailed their crystal packing and stabilization through weak intermolecular interactions (P. Sharmila et al., 2016) (P. Sharmila et al., 2016).

Chemical Reactions and Properties

2-Amino-4-chloro-5-methylphenol undergoes various chemical reactions, leveraging its amino and hydroxyl groups. It participates in condensation reactions, forming Schiff bases and other derivatives that exhibit a wide range of biological activities. The compound's reactivity towards different reagents underlines its chemical properties, making it a valuable intermediate in organic synthesis (M. Kose et al., 2013) (M. Kose et al., 2013).

Physical Properties Analysis

The physical properties of 2-Amino-4-chloro-5-methylphenol, such as melting point, boiling point, and solubility, are critical for its handling and application in chemical synthesis. These properties are influenced by the compound's molecular structure and the presence of functional groups. Studies on similar compounds provide insights into how structural variations impact physical properties, aiding in the prediction and modification of such characteristics for specific applications.

Chemical Properties Analysis

The chemical properties of 2-Amino-4-chloro-5-methylphenol, including acidity, basicity, and reactivity towards various chemical reagents, are pivotal for its utility in synthesis. The presence of amino and hydroxyl groups contributes to its ability to act as a nucleophile in reactions, forming bonds with electrophiles or participating in redox reactions. Research on analogous compounds highlights the influence of substituents on reactivity, offering a basis for understanding and exploiting these chemical properties in synthesis and material science (I. Kaya et al., 2012) (I. Kaya et al., 2012).

Scientific Research Applications

Synthesis and Characterization

  • Antiproliferative Activity : A study investigated the reaction between lawsone and derivatives of 2-aminophenol, including 4-chloro-2-aminophenol. This reaction led to compounds with antiproliferative properties, tested against various cancer cell lines, showing potential as cancer treatment agents (Kathawate et al., 2014).

Chemical Properties and Reactions

  • Electrochemical Properties : Another research focused on Schiff bases and benzimidazole derivatives containing ferrocene group, synthesized from 2-amino-4-chloro-5-nitrophenol. These compounds exhibited diverse antimicrobial activities and showed quasi-reversible electrochemical behavior (Jordan Journal of Chemistry, 2022).

Biochemical Applications

  • Catalytic Reactions : The catalytic oxidation of 2-amino-4-methylphenol with vanadium for the determination of EDTA was studied, showing its potential in analytical chemistry applications (Nomura & Nakagawa, 1980).
  • Oxidative Condensation : Research on the oxidative condensation of 2-amino-4-methylphenol by human hemoglobin explored its role in the formation of dihydrophenoxazinone compounds, which could have implications in biological and medical research (Tomoda et al., 1991).

Biomedical Research

  • Antimicrobial and Antidiabetic Activities : A study synthesized 4-aminophenol derivatives and evaluated their antimicrobial and antidiabetic activities. These derivatives showed broad-spectrum activities against various bacterial strains and significant inhibition of amylase and glucosidase, indicating potential in antimicrobial and diabetes treatment research (Rafique et al., 2022).

Molecular Structure Analysis

  • Crystal Structure Analysis : The crystal structure of 4-chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol was determined, providing insights into its molecular conformation and interactions, useful for the development of new chemical compounds (Sharmila et al., 2016).

Environmental Applications

  • Anaerobic Degradation of Phenolic Compounds : A study focused on the anaerobic degradation of various phenolic compounds, including 2-chloro-5-methylphenol, in hybrid upflow anaerobic sludge blanket reactors. This research has implications for the treatment of environmental pollutants (Sreekanth et al., 2009).

Cancer Research

  • Anticancer Activity of Schiff Bases : Research on the synthesis and characterization of Schiff bases from 2-amino-5-chlorobenzophenone explored their anticancer activity. These bases showed moderate activity against cancer cell lines, highlighting their potential in cancer therapy (Uddin et al., 2020).

properties

IUPAC Name

2-amino-4-chloro-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGJHZNOQSIFAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068867
Record name Phenol, 2-amino-4-chloro-5-methyl-
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Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-chloro-5-methylphenol

CAS RN

53524-27-9
Record name 2-Amino-4-chloro-5-methylphenol
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Record name 2-Amino-4-chloro-5-methylphenol
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Record name Phenol, 2-amino-4-chloro-5-methyl-
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Record name Phenol, 2-amino-4-chloro-5-methyl-
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Record name 2-amino-4-chloro-5-methylphenol
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Record name 2-AMINO-4-CHLORO-5-METHYLPHENOL
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Synthesis routes and methods I

Procedure details

To a solution of 4-chloro-5-methyl-2-nitrophenol (5.0 g) in methanol (100 mL) at 0° C. was added zinc powder (8.71 g), which was activated by hydrochloric acid in advance, and a solution of ammonium chloride (7.1 g) in water (20 mL). The suspension was stirred for 4 h at room temperature. Then the insoluble material was filtered off through celite, and the celite cake was washed with ethyl acetate (100 mL). The filtrate and washings were combined and concentrated under reduced pressure. The residue was purified by column chromatography over silica gel using hexane/ethyl acetate (3:2) to yield the title compound (1.4 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
8.71 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.1 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 15 ml of a solvent mixture of water-ethanol (1:1 (v:v)), there was added 0.5 ml of glacial acetic acid and heated under reflux. To the obtained solution, there were added 0.86 g of iron powder and 0.80 g (4.3 mmol) of 4-chloro-5-methyl-2-nitrophenol and the mixture was heated under reflux for additional 20 minutes. After cooling and adding 30 ml of acetone, the iron powder was filtered and washed with 50 ml of acetone. The filtrate was combined with the washing liquor and the solvent was distilled off therefrom under reduced pressure to thereby give a brown solid. The obtained product was subjected to silica gel column chromatography (Si60 manufactured by Merck; 230-400 mesh; 200 g; eluent: hexane-ethyl acetate (2:1 (v:v)). The solvent was distilled off from the 1,100-2,000 ml fraction and thus 0.29 g (1.8 mmol) of 2-amino-4-chloro-5-methylphenol was obtained as yellow crystals. The yield was 43%.
[Compound]
Name
solvent
Quantity
15 mL
Type
reactant
Reaction Step One
Name
water ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0.8 g
Type
reactant
Reaction Step Four
Name
Quantity
0.86 g
Type
catalyst
Reaction Step Four
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-chloro-5-methylphenol
Reactant of Route 2
2-Amino-4-chloro-5-methylphenol
Reactant of Route 3
2-Amino-4-chloro-5-methylphenol
Reactant of Route 4
2-Amino-4-chloro-5-methylphenol
Reactant of Route 5
2-Amino-4-chloro-5-methylphenol
Reactant of Route 6
2-Amino-4-chloro-5-methylphenol

Citations

For This Compound
3
Citations
M Kamoshita, K Kosaka, O Endo, M Asami, T Aizawa - Chemosphere, 2010 - Elsevier
… 2-Amino-4-chloro-5-methylphenol (2A4C5MP; 99.3%) was custom ordered from Tokyo Chemical Industry. Except for 6C2M5NP, the purity data of reagents were obtained from the …
Number of citations: 8 www.sciencedirect.com
F Haviv, JD Ratajczyk, RW DeNet… - Journal of Medicinal …, 1988 - ACS Publications
3-[1-(2-Benzoxazolyl) hydrazino] propanenitrile derivatives were evaluated in the dermal and pleural reverse passive Arthus reactions in therat. In the pleural test these compounds …
Number of citations: 222 pubs.acs.org
S Fujita, S Fujita - Organic Chemistry of Photography, 2004 - Springer
… The ethyl analog 14 has been synthesized by replacing 2-amino-4-chloro-5-methylphenol (18) with 2-amino-4chloro-5-ethylphenol [18] except that the 6-chlorine atom is introduced in …
Number of citations: 2 link.springer.com

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